

Theoretical Exploration of Bistetrazole Amines: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N*-(2*H*-tetrazol-5-yl)-2*H*-tetrazol-5-amine

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Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of bistetrazole amine compounds, a class of molecules with significant potential in the fields of energetic materials and medicinal chemistry. For researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details common computational methodologies, and visualizes the logical workflows employed in the theoretical analysis of these nitrogen-rich heterocyclic compounds. The content is based on a review of contemporary scientific literature, focusing on the application of quantum chemical calculations to predict and understand the properties of bistetrazole amine derivatives.

Introduction

Bistetrazole amines are characterized by two tetrazole rings linked by an amine bridge. This structural motif results in a high nitrogen content, which is a key determinant of their energetic properties.[1][2] Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for the rational design and screening of novel bistetrazole-based compounds with tailored properties, such as high energy density and low sensitivity.[3][4] These computational approaches allow for the prediction of various molecular and bulk properties, guiding synthetic efforts towards the most promising candidates and providing fundamental insights into structure-property relationships.[5][6]

Computational Methodologies

The theoretical investigation of bistetrazole amine compounds predominantly relies on a range of quantum chemical methods. The following section details the typical computational protocols applied in the literature.

Geometric Optimization and Frequency Analysis

The initial step in the theoretical characterization of a molecule is the optimization of its geometry to find the lowest energy conformation. This is crucial as the molecular geometry dictates many of its chemical and physical properties.

Protocol:

- Initial Structure Generation: A plausible 3D structure of the bistetrazole amine molecule is generated using molecular modeling software.
- Geometry Optimization: The structure is then optimized using DFT. Common functional and basis set combinations include:
 - B3LYP/6-31G** for initial, less computationally expensive optimizations.[3]
 - B3LYP/6-311G** for more accurate final geometries.[3]
 - PBE1PBE with various basis sets is also utilized.[7]
- Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:
 - To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
 - To obtain the zero-point vibrational energy (ZPVE) and thermal corrections for accurate thermodynamic property calculations.

Calculation of Energetic and Detonation Properties

A primary focus of theoretical studies on bistetrazole amines is the prediction of their performance as energetic materials.

Protocol:

- **Enthalpy of Formation (HOF):** The solid-state enthalpy of formation is a critical parameter for energetic materials. It is often calculated using isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides, leading to cancellation of errors in the quantum chemical calculations. The G4 method combined with a suitable basis set like Def2-TZVP has been used for accurate energy calculations.^[3]
- **Density Prediction:** The crystal density is another vital parameter influencing detonation performance. It can be predicted using methods that consider the molecular volume and packing efficiency. The Multiwfn program is one tool used for such calculations.^[3]
- **Detonation Velocity (D) and Pressure (P):** The Kamlet-Jacobs equations are commonly employed to empirically predict the detonation velocity and pressure based on the calculated density, heat of formation, and elemental composition of the compound.^[5] Specialized software like EXPLO5 is also used for these predictions.^{[8][9]}

Analysis of Electronic Structure and Stability

Understanding the electronic structure provides insights into the stability and reactivity of bistetrazole amine compounds.

Protocol:

- **Molecular Orbital Analysis:** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.
- **Electrostatic Potential (ESP):** The electrostatic potential mapped onto the electron density surface reveals the distribution of charge and helps in understanding intermolecular interactions and sensitivity.
- **Natural Bond Orbital (NBO) Analysis:** NBO analysis is used to study charge distribution, hybridization, and delocalization of electron density within the molecule.^{[8][10]}

Tabulated Quantitative Data

The following tables summarize key quantitative data for a selection of bistetrazole amine compounds and their derivatives as reported in the scientific literature.

Table 1: Calculated Energetic and Detonation Properties of Selected Bistetrazole Amine Compounds

Compound/ Derivative	Heat of Formation (kJ/mol)	Density (g/cm ³)	Detonation Velocity (m/s)	Detonation Pressure (kbar)	Reference(s))
5,5'-bis(1H-tetrazolyl)amine (H2bta)	633	-	9120	343	[8] [9]
H2bta·H2O	203	-	7792	220	[8] [9]
5,5'-bis(2-methyltetrazolyl)amine (Me2bta)	350	-	7291	172	[8] [9]
5,5'-bis(2-methyltetrazolyl)methylamine (Me3bta)	583	-	7851	205	[8] [9]
Ammonium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole	-	-	-	-	[1]
Aminonitroguanidinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole	-	-	-	-	[1]

Dihydrazinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole					
-	-	9822	-	[1]	
Computationally Designed Molecule #7					
> CL-20 HOF	> 1.90	-	-	[3]	
Computationally Designed Molecule #22					
> CL-20 HOF	> 1.90	-	-	[3]	
Computationally Designed Molecule #33					
> CL-20 HOF	> 1.90	9580	-	[3]	

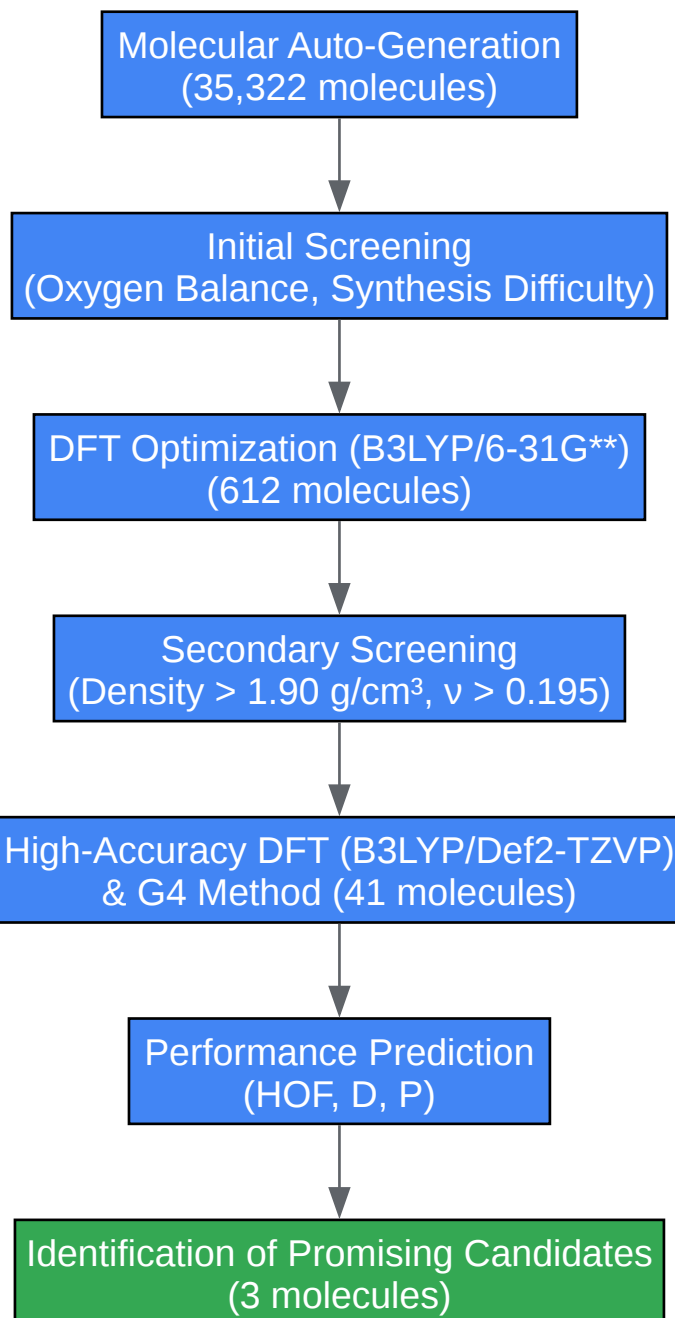
Table 2: Nitrogen Content and Sensitivity Data for Selected Bistetrazole Amine Compounds

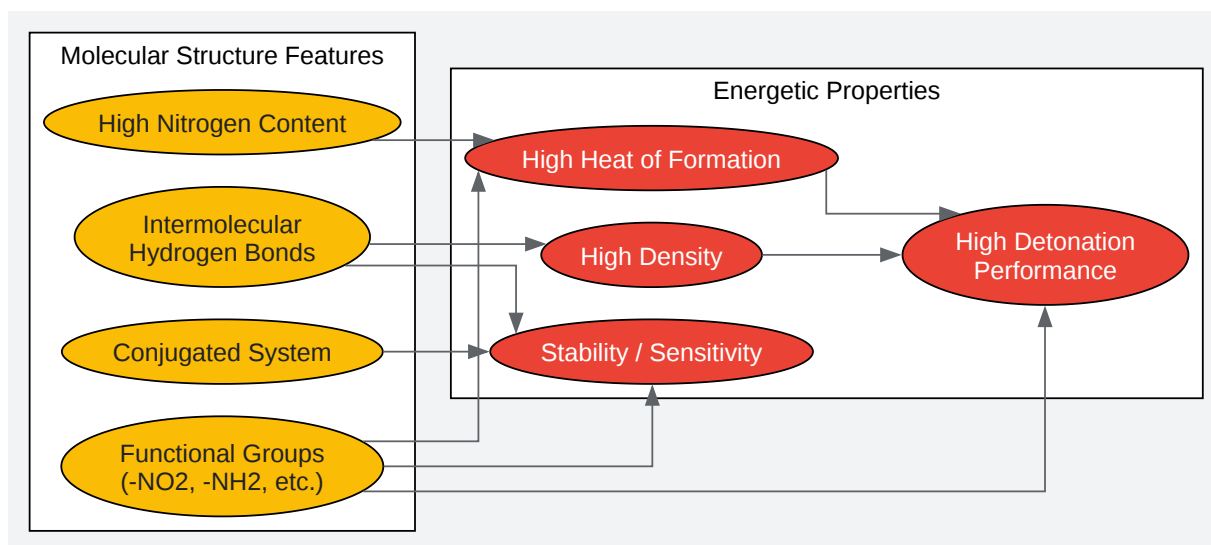
Compound/Derivative	Nitrogen Content (%)	Impact Sensitivity (J)	Friction Sensitivity (N)	Reference(s)
Dihydrazinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole	74.8	8	192	[1]
5,5'-bis(1H-tetrazolyl)amine (H2bta)	-	"Sensitive"	-	[8] [9]
H2bta·H2O	-	"Insensitive"	-	[8] [9]
5,5'-bis(2-methyltetrazolyl)amine (Me2bta)	-	"Insensitive"	-	[8] [9]
5,5'-bis(2-methyltetrazolyl)methylamine (Me3bta)	-	"Insensitive"	-	[8] [9]

Visualized Workflows and Relationships

Graphical representations of the theoretical study workflows and the relationships between molecular features and performance are provided below.

Computational Screening of Bistetrazole Amines





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